Tert-butyl (4-bromobutyloxy)acetate
Overview
Description
Tert-butyl (4-bromobutyloxy)acetate is a chemical compound with the molecular formula C10H19BrO3 . It is used in various chemical reactions and has a molecular weight of 267.16 .
Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 302.3±22.0 °C and a predicted density of 1.232±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Tert-butyl acetate has been used in the synthesis of diverse organic compounds, such as cyclodeca-3,8-diynes (Chellappan et al., 2003), and in the creation of halomethyl derivatives of furan-2-carboxylic acid (Pevzner, 2003).
- It is also involved in the preparation and stereoselective hydrogenation of chiral carboxylates, demonstrating its utility in the production of specific stereochemical configurations in organic synthesis (Scheffler et al., 2002).
Applications in Polymer and Material Science
- Tert-butyl esters, including tert-butyl acetate, function as chain transfer agents in the copolymerization of various compounds, illustrating their role in polymer chemistry (Hotta et al., 2020).
- They are also important in the oxidation processes, as demonstrated in studies on methyl tert-butyl ether, where tert-butyl formate and other derivatives are significant byproducts (Acero et al., 2001).
Use in Organic Synthesis and Catalysis
- Tert-butyl acetate is used in the synthesis of various organic structures, such as spirocyclic indoline lactones (Hodges et al., 2004), indicating its versatility in complex organic syntheses.
- It serves as a catalyst source in reactions like the alkylation of acetates with primary alcohols and diols, emphasizing its catalytic capabilities in organic transformations (Iuchi et al., 2010).
Environmental and Safety Aspects
- Research on tert-butyl acetate also includes its environmental impact and safety evaluations, such as its use in the Ritter reaction and the assessment of its safety in chemical processes (Roberts et al., 2012).
- Its implications in environmental science are further explored in studies on its degradation pathways and treatment processes (Stefan et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(4-bromobutoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMZVFFNGQVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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